molecular formula C24H21N3O5 B11302243 N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11302243
M. Wt: 431.4 g/mol
InChI Key: BQHJIKOMUJQNAX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with methoxyphenyl groups: The oxadiazole intermediate is then coupled with 2-methoxyphenyl groups using a suitable coupling reagent, such as a carbodiimide.

    Acetylation: The final step involves the acetylation of the phenoxy group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydride (NaH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amino derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: A simpler compound with similar methoxyphenyl groups but lacking the oxadiazole ring.

    2-(2-methoxyphenyl)acetamide: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

N-(2-methoxyphenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both methoxyphenyl and oxadiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O5/c1-29-20-12-5-3-10-18(20)24-26-23(27-32-24)16-8-7-9-17(14-16)31-15-22(28)25-19-11-4-6-13-21(19)30-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

BQHJIKOMUJQNAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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